3-Sulfinobenzoic acid

Descripción general

Descripción

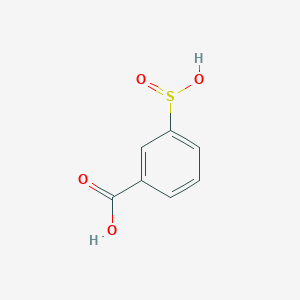

3-Sulfinobenzoic acid (CAS 416-000-2) is a benzoic acid derivative featuring a sulfinic acid (-SO₂H) group at the 3-position of the aromatic ring. Its molecular formula is inferred as C₇H₆O₄S, with a molecular weight of 201.18 g/mol (calculated). Sulfinic acids are less acidic than sulfonic acids (-SO₃H) but more acidic than carboxylic acids (-COOH), with typical pKa values around 1.5–2.5 for the sulfinic group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Sulfinobenzoic acid can be synthesized through several methods. One common method involves the oxidation of 3-sulfanylbenzoic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Sulfinobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 3-sulfonobenzoic acid.

Reduction: Reduction of this compound can yield 3-sulfanylbenzoic acid.

Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-Sulfonobenzoic acid.

Reduction: 3-Sulfanylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Inhibition of Enzymes

3-Sulfinobenzoic acid has been utilized in the synthesis of proline derivatives, which are known to inhibit β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making the development of inhibitors crucial for effective treatments against bacterial infections. A study demonstrated that derivatives synthesized from this compound showed promising results in inhibiting β-lactamase activity, thereby enhancing the efficacy of β-lactam antibiotics .

Antimicrobial Properties

Research indicates that sulfonic acids, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell death. The effectiveness of this compound as an antimicrobial agent has been tested in various formulations, showing significant inhibition of bacterial growth .

Material Science Applications

Crystal Engineering

The crystal structure of silver salts derived from this compound has been extensively studied. It has been observed that these compounds undergo reversible phase transitions between different crystal forms at varying temperatures. For instance, a study reported a transition from monoclinic to triclinic structures at low temperatures (150-160 K), which is crucial for applications in materials science where stability and structural integrity are paramount .

Metal-Organic Frameworks (MOFs)

this compound serves as a linker in the formation of metal-organic frameworks (MOFs). These frameworks exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications. The incorporation of 3-sulfinobenzoate into MOFs has shown improved stability and functionality compared to other linkers .

Analytical Chemistry Applications

Chromatography

In analytical chemistry, this compound is utilized as a derivatizing agent for chromatographic analysis. Its ability to form stable complexes with various analytes enhances detection sensitivity and selectivity in techniques such as High-Performance Liquid Chromatography (HPLC). Studies have demonstrated that using this compound improves the resolution of complex mixtures, particularly in environmental and biological samples .

Mass Spectrometry

The differentiation of regioisomers of sulfobenzoic acids using mass spectrometry has been facilitated by employing this compound as a standard. Its unique mass spectral characteristics allow for accurate identification and quantification of related compounds in complex matrices .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | β-lactamase Inhibition | Effective proline derivatives synthesized |

| Antimicrobial Agent | Significant growth inhibition of bacteria | |

| Material Science | Crystal Engineering | Reversible phase transition observed |

| MOF Formation | Enhanced stability and functionality | |

| Analytical Chemistry | Chromatography | Improved sensitivity and resolution |

| Mass Spectrometry | Accurate differentiation of regioisomers |

Case Studies

- β-Lactamase Inhibition Study : A research team synthesized several proline derivatives from this compound to evaluate their inhibitory effects on different β-lactamases. Results showed that specific derivatives could reduce enzyme activity significantly, suggesting potential therapeutic applications.

- Crystal Structure Analysis : A detailed investigation into the low-temperature behavior of silver salts derived from this compound revealed insights into hydrogen bonding interactions and structural stability, informing future material design strategies.

Mecanismo De Acción

The mechanism of action of 3-sulfinobenzoic acid involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect enzymatic activity, signal transduction pathways, and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing oxidative stress and cellular redox balance.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

The structural analogs of 3-sulfinobenzoic acid include derivatives with sulfonamide (-SO₂NH₂), sulfonyl (-SO₂-), and hydroxyl (-OH) groups. Key differences in functional groups influence acidity, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Acidity and Solubility

- This compound: Expected to exhibit moderate acidity due to the sulfinic acid group. Solubility data are unavailable, but sulfinic acids generally show higher water solubility than unsubstituted benzoic acids.

- 3-Sulfamoylbenzoic acid : The sulfonamide group enhances acidity (pKa ~1–2) and solubility in polar solvents. Used in enzyme inhibition studies due to its ability to bind zinc in carbonic anhydrases .

- 3-Hydroxybenzoic acid: Less acidic (pKa ~4.1) compared to sulfinic/sulfonamide derivatives. Soluble in water and ethanol, commonly used in biochemical assays .

Actividad Biológica

3-Sulfinobenzoic acid, also known as sodium 3-sulfobenzoate, is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications across various fields. This article delves into the compound's biological properties, structural characteristics, and relevant case studies that highlight its significance in scientific research.

This compound can be represented by the molecular formula and has a molecular weight of 224.16 g/mol. It is typically found as a white to off-white powder that is soluble in water. The compound exists in various forms, including disodium and monosodium salts, which are often used in industrial applications such as dyeing and cosmetics due to their buffering capabilities and pH regulation properties .

Structural Characteristics

The structural analysis of this compound reveals significant insights into its crystallography and interactions at the molecular level. Recent studies have shown that the compound exhibits a reversible phase transition between different crystal structures at varying temperatures, which influences its biological activity . For instance, the low-temperature triclinic structure has been characterized by distinct hydrogen bonding patterns between carboxylic acid groups, which may play a role in its interaction with biological systems.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. In vitro studies have demonstrated that sodium 3-sulfobenzoate can disrupt bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity and Genotoxicity

Further investigations into the cytotoxic effects of this compound have revealed its potential to induce DNA damage in certain cell lines. A study conducted on Nile tilapia showed that exposure to UO&G-related chemicals, including this compound, resulted in significant genotoxic effects characterized by chromosomal aberrations . This raises important considerations regarding the environmental impact of this compound and its derivatives.

Applications in Pharmaceuticals

In pharmaceutical research, this compound has been explored for its role as a chemical intermediate in drug synthesis. Its properties as a sulfonate make it valuable in formulating drugs with enhanced solubility and bioavailability. Additionally, it has been utilized in the synthesis of metal complexes that exhibit unique biological activities .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of sodium 3-sulfobenzoate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% w/v, suggesting its potential use as a preservative in food and cosmetic products.

| Pathogen | Concentration (w/v) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.5% | 15 |

| Staphylococcus aureus | 0.5% | 18 |

Case Study 2: Genotoxicity Assessment

A study assessing the genotoxic effects of UO&G-related chemicals highlighted the impact of this compound on freshwater fish species. The findings illustrated that exposure led to significant DNA damage, emphasizing the need for careful evaluation of this compound's environmental safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-sulfinobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves sulfonation of benzoic acid derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., sulfuric acid or chlorinated solvents), and stoichiometry of sulfonating agents (e.g., SO3 complexes). For reproducible yields, use controlled stepwise addition of reagents to avoid over-sulfonation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC purity analysis (>98%) is critical .

- Experimental Design : Employ a fractional factorial design to test variables like temperature, solvent, and reaction time. Include triplicate runs to assess reproducibility .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 260 nm) and quantify residual stability using LC-MS. Note that sulfinic acid groups are prone to oxidation; inert atmospheres (N2) may mitigate decomposition .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm sulfinic acid (S=O stretching at 1040–1120 cm<sup>-1</sup>) and carboxylic acid (O-H stretch at 2500–3300 cm<sup>-1</sup>).

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows deshielded aromatic protons (δ 7.8–8.2 ppm) and carboxylic proton (δ 12–13 ppm).

- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of substituents on this compound influence its reactivity in catalytic applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the sulfinic acid group. Correlate with experimental kinetic data from catalytic cycles (e.g., oxidation of alcohols). Electron-withdrawing groups (e.g., -NO2) enhance electrophilicity but may reduce solubility. Use Hammett plots to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

Purity Verification : Reanalyze legacy samples via HPLC-MS.

Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293) and control for redox-active interferents (e.g., DTT).

Meta-Analysis : Apply clustered data models to account for batch effects or inter-lab variability (see Table 1 in ).

Q. How can researchers design a multi-step synthesis of this compound analogs with improved aqueous solubility?

- Methodological Answer :

Retrosynthetic Planning : Use AI-driven tools (e.g., Reaxys or Pistachio) to prioritize routes with polar substituents (e.g., -OH, -NH2).

Solubility Screening : Employ a high-throughput shake-flask method with UV quantification in PBS (pH 7.4).

Crystallography : Co-crystallize derivatives with cyclodextrins to enhance bioavailability .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods.

- Waste Management : Neutralize acidic waste with NaHCO3 before disposal.

- Emergency Procedures : Immediate rinsing with 10% ethanol/water for skin contact; consult SDS for toxicity thresholds .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor sulfonation time and cooling rate.

- Multivariate Analysis : Use PCA to identify outlier batches in spectral datasets .

Q. What statistical methods are appropriate for analyzing dose-response data of this compound in enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC50 ± 95% CI) using software like GraphPad Prism. Account for heteroscedasticity with weighted least squares regression. Validate with bootstrapping (n=1000 iterations) .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science for functionalized polymers?

Propiedades

IUPAC Name |

3-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGQEQFRRYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620461 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-00-0 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-sulfino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.